molecular formula C11H16N2O2 B1510557 3-amino-N,N-diethyl-2-hydroxybenzamide CAS No. 1092389-34-8

3-amino-N,N-diethyl-2-hydroxybenzamide

Cat. No.: B1510557
CAS No.: 1092389-34-8
M. Wt: 208.26 g/mol
InChI Key: BLVQUOPNYJFORB-UHFFFAOYSA-N
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Description

3-Amino-N,N-diethyl-2-hydroxybenzamide is a chemical compound with the molecular formula C11H16N2O2. It is a derivative of benzamide and contains an amino group, a hydroxyl group, and two ethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N,N-diethyl-2-hydroxybenzamide typically involves the following steps:

  • Nitration: The starting material, 2-hydroxybenzamide, undergoes nitration to introduce a nitro group at the 3-position.

  • Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

  • Alkylation: Finally, the amino group is alkylated with diethyl sulfate to introduce the diethyl groups.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, depending on the scale of production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N,N-diethyl-2-hydroxybenzamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.

  • Reduction: The hydroxyl group can be reduced to a hydroxylamine derivative.

  • Substitution: The compound can undergo electrophilic substitution reactions at the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

  • Substitution: Electrophilic substitution reactions are typically carried out using Lewis acids like aluminum chloride or iron(III) chloride.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitro compounds.

  • Reduction: Hydroxylamine derivatives.

  • Substitution: Substituted benzene derivatives.

Scientific Research Applications

3-Amino-N,N-diethyl-2-hydroxybenzamide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3-Amino-N,N-diethyl-2-hydroxybenzamide is similar to other benzamide derivatives, such as 4-amino-N,N-diethyl-2-hydroxybenzamide and 3-amino-N-ethyl-N-methyl-2-hydroxybenzamide. its unique combination of functional groups and structural features sets it apart from these compounds. The presence of both an amino group and a hydroxyl group on the benzene ring contributes to its distinct chemical properties and reactivity.

Comparison with Similar Compounds

  • 4-Amino-N,N-diethyl-2-hydroxybenzamide

  • 3-Amino-N-ethyl-N-methyl-2-hydroxybenzamide

  • 2-Amino-N,N-diethyl-3-hydroxybenzamide

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Properties

IUPAC Name

3-amino-N,N-diethyl-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-13(4-2)11(15)8-6-5-7-9(12)10(8)14/h5-7,14H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVQUOPNYJFORB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50736488
Record name 3-Amino-N,N-diethyl-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092389-34-8
Record name 3-Amino-N,N-diethyl-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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